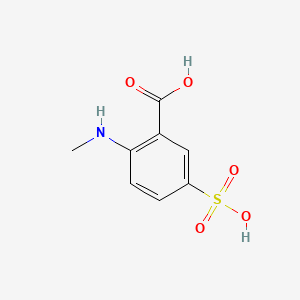

2-(Methylamino)-5-sulphobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

89-42-9 |

|---|---|

Molecular Formula |

C8H9NO5S |

Molecular Weight |

231.23 g/mol |

IUPAC Name |

2-(methylamino)-5-sulfobenzoic acid |

InChI |

InChI=1S/C8H9NO5S/c1-9-7-3-2-5(15(12,13)14)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)(H,12,13,14) |

InChI Key |

JWNYMRVWULNVDD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 2-(Methylamino)-5-sulphobenzoic Acid

The construction of the this compound framework can be achieved by strategically assembling the constituent functional groups through amidation and sulfonation strategies, nitration-reduction sequences, and various functional group interconversions.

Amidation and Sulfonation Strategies in Aryl Acid Synthesis

A primary route to this compound involves the direct sulfonation of N-methylanthranilic acid. In this approach, the methylamino and carboxylic acid groups are already in place, and the sulfonic acid group is introduced via an electrophilic aromatic substitution reaction. The methylamino group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Due to the stronger activating effect of the methylamino group, the sulfonation is expected to be directed to the position para to it, which is the 5-position of the benzoic acid ring. libretexts.org

Reaction Scheme:

graph TD A[N-Methylanthranilic Acid] -->|Sulfonating Agent| B[this compound];

Common sulfonating agents for this type of transformation include concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). wikipedia.org The reaction conditions, such as temperature and reaction time, are crucial for achieving good yields and minimizing side products.

Alternatively, a multi-step approach can be employed, starting with the sulfonation of a suitable precursor followed by the introduction of the methylamino group. For instance, 2-chloro-5-sulfobenzoic acid could be subjected to a nucleophilic aromatic substitution reaction with methylamine (B109427).

Nitration-Reduction Sequences and Related Approaches for Aromatic Amines

A well-established method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. libretexts.org This strategy can be adapted for the synthesis of this compound. A potential starting material for this route is 2-chloro-5-nitrobenzoic acid. prepchem.comgoogle.com

The synthetic sequence would involve:

Nucleophilic Aromatic Substitution: Reaction of 2-chloro-5-nitrobenzoic acid with methylamine to replace the chlorine atom and form 2-(methylamino)-5-nitrobenzoic acid.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Common reducing agents for this transformation include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation.

Sulfonation: The final step would be the sulfonation of the resulting 2-(methylamino)benzoic acid, as described in the previous section.

Another variation of this approach could involve the sulfonation of a nitrotoluene derivative, followed by oxidation of the methyl group to a carboxylic acid and subsequent reduction of the nitro group to an amine, which can then be methylated. google.com

Functional Group Interconversions on Benzoic Acid Frameworks

Functional group interconversions provide a versatile toolbox for the synthesis of complex aromatic compounds. In the context of this compound, a key interconversion is the N-methylation of an amino group.

A plausible synthetic route could start with a commercially available aminobenzenesulfonic acid derivative. For example, 2-amino-5-sulfobenzoic acid can be N-methylated to yield the final product. Various methods for the N-methylation of amines are known, including the use of methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. liv.ac.uk The Eschweiler-Clarke reaction, which employs formic acid and formaldehyde, is another classic method for the methylation of primary and secondary amines. mdpi.com

Illustrative N-Methylation Reaction Conditions:

| Methylating Agent | Base/Catalyst | Solvent | Temperature |

| Dimethyl sulfate | Sodium hydroxide | Water/Methanol (B129727) | Room Temperature |

| Methyl iodide | Potassium carbonate | Acetone (B3395972)/DMF | Reflux |

| Formaldehyde/Formic Acid | None (reagents act as catalyst) | Excess reagents | Reflux |

Reaction Mechanisms and Kinetic Studies in Synthesis

The primary reaction mechanism involved in the key synthetic steps for this compound is electrophilic aromatic substitution, particularly for the sulfonation and nitration steps.

In the sulfonation of N-methylanthranilic acid, the electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from concentrated sulfuric acid or oleum. wikipedia.org The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is generally the attack of the aromatic ring on the electrophile. masterorganicchemistry.com A kinetic isotope effect is often observed in sulfonation reactions, suggesting that the C-H bond cleavage in the rearomatization step can also be rate-limiting under certain conditions. stackexchange.comresearchgate.netosti.gov

For N-substituted anilines, the amino group strongly activates the ring towards electrophilic attack. However, in strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. byjus.com This can complicate the sulfonation of N-methylanthranilic acid, potentially leading to a mixture of products if the reaction conditions are not carefully controlled. The reaction of anilines with sulfuric acid can initially form anilinium hydrogen sulfate, which upon heating can rearrange to the sulfonated product. byjus.com

Kinetic studies on the alkylation of substituted benzoic acids have been performed, providing insights into the factors influencing reaction rates. acs.org Such studies are valuable for optimizing the N-methylation of 2-amino-5-sulfobenzoic acid.

Optimization of Synthetic Parameters and Process Intensification

Optimizing synthetic parameters is crucial for maximizing yield, purity, and cost-effectiveness in the production of this compound. Key parameters include reaction temperature, concentration of reactants, choice of catalyst, and reaction time.

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is an area of growing interest in fine chemical synthesis. krishisanskriti.org For the synthesis of this compound, continuous flow microreactors could offer significant advantages. acs.orgrug.nl These systems allow for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic reactions like sulfonation and nitration. google.com

Solvent Effects and Reaction Media Influence

The choice of solvent can have a profound impact on the outcome of the synthesis of this compound. In sulfonation reactions, the solvent can influence the reactivity of the sulfonating agent and the solubility of the reactants and products. Sulfonation is often carried out in the absence of a solvent, using excess sulfuric acid as the reaction medium. However, in some cases, inert solvents such as nitrobenzene (B124822) or chlorinated hydrocarbons have been used. researchgate.net The use of polar aprotic solvents can influence the kinetics of reactions involving anilines. researchgate.net

For N-methylation reactions, the choice of solvent depends on the specific methylating agent and base used. Polar aprotic solvents like DMF and acetone are commonly employed.

The influence of the reaction medium is also critical in nitration-reduction sequences. The polarity and proticity of the solvent can affect the rate and selectivity of both the nucleophilic aromatic substitution and the reduction steps.

Catalyst Development and Performance Evaluation

The synthesis of sulphonated aromatic compounds often involves acid catalysis. Traditionally, homogeneous mineral acids like sulfuric acid have been employed. However, challenges associated with their use—such as corrosion, difficulty in separation from the reaction mixture, and generation of toxic waste—have spurred the development of heterogeneous solid acid catalysts. beilstein-journals.org

For reactions involving benzoic acid derivatives, solid acid catalysts like zirconium-based systems have been explored. mdpi.com The development of sulfonic acid-functionalized materials, such as those based on mesoporous silica (B1680970) or magnetic nanoparticles, represents a significant area of research. uq.edu.aunih.govnih.gov These catalysts offer high surface area, stability, and the potential for recovery and reuse, which are critical for industrial applications. beilstein-journals.orgnih.gov

The performance of these catalysts is evaluated based on several key metrics:

Conversion Rate: The percentage of the initial reactant converted into products.

Selectivity: The ratio of the desired product formed relative to undesired by-products.

Turnover Number (TON) and Turnover Frequency (TOF): Measures of a catalyst's activity and efficiency, indicating the number of substrate molecules converted per catalyst active site.

Reusability: The ability of the catalyst to maintain its activity over multiple reaction cycles without significant degradation.

While specific performance data for the synthesis of this compound is not extensively detailed in publicly available literature, research on analogous compounds provides a framework for evaluation. For instance, the esterification of benzoic acids using solid acid catalysts has demonstrated the potential for high yields and effective catalyst recycling. mdpi.com The development of sulfonic acid catalysts anchored on supports like silica or carbon materials aims to combine high catalytic activity with the practical benefits of a heterogeneous system. beilstein-journals.org

Table 1: Comparison of Catalyst Types in Aromatic Sulphonation and Related Reactions

| Catalyst Type | Advantages | Disadvantages | Potential for Reusability |

|---|---|---|---|

| Homogeneous Mineral Acids (e.g., H₂SO₄) | High activity, low cost. | Corrosive, difficult to separate, high waste generation. | No |

| Zeolites and Clays | Shape selectivity, moderate acidity. | Can be deactivated by coking, limited pore size. | Yes |

| Sulfonated Resins (e.g., Amberlyst-15) | High acidity, commercially available. | Limited thermal stability, potential for leaching. | Yes |

| Supported Sulfonic Acids (e.g., on Silica) | High stability, tunable acidity, easy separation. nih.gov | Higher initial cost, potential for leaching of active sites. | High |

| Sulfonated Carbon Materials | High stability in acidic/basic media, low cost. beilstein-journals.org | Preparation can be complex. | High |

Control of Side Reactions and Impurity Profiling

In any chemical synthesis, the formation of by-products and impurities is a critical concern that affects yield, product quality, and purification costs. For the synthesis of this compound, which likely involves steps such as sulfonation and N-methylation of a salicylic (B10762653) or benzoic acid precursor, several side reactions can occur.

Potential side reactions include:

Isomer Formation: During sulfonation of an aromatic ring, different positional isomers can be formed. The directing effects of the substituents on the ring (e.g., hydroxyl, carboxyl, amino groups) and the reaction conditions (temperature, catalyst) will determine the isomeric ratio.

Over-methylation or Poly-methylation: In the N-methylation step, reaction with a methylating agent could potentially lead to the formation of quaternary ammonium (B1175870) salts if the reaction is not carefully controlled.

By-product Formation from Reagents: The choice of reagents can introduce specific impurities. For example, using sulfonyl chlorides in the presence of water can lead to hydrolysis, forming the corresponding sulfonic acid, which may need to be removed. mdpi.com

Degradation Products: Under harsh reaction conditions (e.g., high temperature, extreme pH), the starting materials or the final product can degrade, leading to a complex impurity profile.

Impurity profiling is the systematic identification and quantification of all impurities in the final product. This is crucial for quality control, especially in pharmaceutical applications. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for this purpose. A comprehensive impurity profile helps in understanding the reaction mechanism, identifying the sources of impurities, and optimizing the process to minimize their formation.

Strategies for controlling side reactions and impurities include:

Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, reaction time, and stoichiometry of reactants can significantly improve selectivity towards the desired product.

Catalyst Selection: Choosing a catalyst with high selectivity can steer the reaction away from undesired pathways. For example, shape-selective catalysts like zeolites can favor the formation of a specific isomer.

Use of Protective Groups: Temporarily blocking reactive functional groups that are not involved in the desired transformation can prevent side reactions.

Purification Methods: Developing robust purification techniques, such as crystallization, chromatography, or extraction, is essential for removing any impurities that are formed.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of specialty chemicals like this compound can be made more sustainable by incorporating these principles.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are additive rather than substitutive, minimizing the formation of by-products.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, toxic, and flammable. Replacing them with greener alternatives like water, supercritical fluids, or biodegradable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce environmental impact. mdpi.com For some reactions, performing them under solvent-free conditions is the ideal approach. nih.gov

Design for Energy Efficiency: Using catalysts that allow reactions to proceed under milder conditions (lower temperature and pressure) reduces energy consumption. Microwave-assisted and sonochemical methods are also being explored as energy-efficient alternatives to conventional heating. nih.govresearchgate.net

Use of Renewable Feedstocks: While likely starting from petrochemical-based precursors, future syntheses could explore routes from bio-based platform chemicals derived from renewable biomass.

Catalysis: As discussed previously, the use of recoverable and reusable catalysts is a cornerstone of green chemistry. Solid acid catalysts are preferable to homogeneous mineral acids as they minimize waste and simplify product purification. beilstein-journals.orgnih.gov

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| Catalyst | Homogeneous acids (e.g., H₂SO₄) | Reusable solid acids (e.g., sulfonated silica, zeolites). beilstein-journals.org |

| Solvent | Volatile organic solvents (e.g., toluene, DMF) | Water, 2-MeTHF, or solvent-free conditions. mdpi.comnih.gov |

| Energy | Conventional heating, high temperatures. | Catalysis at lower temperatures, microwave or ultrasound assistance. researchgate.net |

| Waste | Neutralization of acid catalysts, solvent waste. | Catalyst recycling, use of aqueous or biodegradable media. |

By systematically applying these principles, the synthesis of this compound can be improved to be not only more efficient and cost-effective but also more environmentally benign.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Secondary Methylamino Functionality

The secondary methylamino group is a key site for derivatization, allowing for the introduction of various substituents on the nitrogen atom.

N-Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkylating agents such as alkyl halides or sulfates. nih.gov The reaction is typically carried out in the presence of a base to neutralize the acid formed. For example, N-methylation of methyl anthranilate can be achieved using dimethyl sulfate (B86663) or methyl iodide. google.com Care must be taken to control the reaction conditions to avoid quaternization of the nitrogen atom.

N-Acylation: The methylamino group can be acylated to form an N-acyl derivative (an amide). This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. orientjchem.orgorientjchem.orgresearchgate.net This reaction is often used to protect the amino group during other chemical transformations or to synthesize new derivatives with altered properties. For instance, N-acylation of sulfonamides is a well-established synthetic route. orientjchem.org

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| N-Acylation | Acyl Chloride or Acid Anhydride, Base | N-Acyl Derivative (Amide) |

Although secondary aromatic amines cannot be diazotized in the same way as primary aromatic amines to form stable diazonium salts, they can react with nitrous acid to form N-nitrosoamines. However, the primary amino analogue, 2-amino-5-sulfobenzoic acid, can undergo diazotization. The diazotization of aromatic primary amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields diazonium salts. organic-chemistry.org These salts are versatile intermediates in organic synthesis.

For the analogous primary amine, the resulting diazonium salt of 2-amino-5-sulfobenzoic acid could then undergo a variety of reactions:

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo dyes. nih.govunb.ca The position of the coupling is directed by the activating groups on the coupling partner. The formation of the dye methyl red, for example, involves the diazotization of anthranilic acid followed by coupling with N,N-dimethylaniline. chegg.com

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, such as halides (-Cl, -Br) or cyanide (-CN), using copper(I) salts as catalysts.

Schiemann Reaction: The diazonium group can be replaced by fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: This reaction allows for the formation of a biaryl compound through the coupling of the diazonium salt with another aromatic compound.

Deamination: The diazonium group can be replaced by a hydrogen atom, typically by reaction with hypophosphorous acid (H₃PO₂).

The diazotization of anthranilic acid is a well-known reaction that can lead to the formation of benzyne (B1209423) intermediates upon decomposition of the diazonium salt. chemtube3d.com The presence of the sulfonic acid group in the para position to the amino group in the analogous primary amine would influence the stability and reactivity of the corresponding diazonium salt.

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of 2-(methylamino)-5-sulphobenzoic acid, possessing both a secondary amine and a carboxylic acid on an aromatic ring, makes it a potential precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of fused ring systems. While specific studies on the cyclization of this compound are not extensively documented, analogous reactions of N-substituted anthranilic acids are well-established. For instance, the intramolecular cyclization of N-phenylanthranilic acid is a known route to acridone. This suggests that under appropriate conditions, such as treatment with a strong acid or a dehydrating agent, this compound could potentially undergo cyclization. The reaction would likely involve the nucleophilic attack of the methylamino group onto the activated carboxylic acid derivative, leading to the formation of a six-membered ring fused to the benzene (B151609) ring. The presence of the electron-withdrawing sulfonic acid group might influence the reactivity of the aromatic ring and the ease of cyclization.

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong acid and a key reactive site in the molecule, enabling various transformations.

The sulfonic acid moiety can be converted into a sulfonamide group, a common functional group in many pharmaceuticals. The synthesis of sulfonamides from sulfonic acids typically proceeds via an intermediate sulfonyl chloride. This transformation can be achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a reactive electrophile that can then be treated with a primary or secondary amine to form the corresponding sulfonamide. Microwave-assisted methods have also been developed for the direct conversion of sulfonic acids to sulfonamides, often proceeding through an in-situ generated sulfonyl chloride intermediate.

Table 1: General Reaction Scheme for Sulfonamide Formation

| Step | Reactants | Reagent(s) | Product |

| 1. Chlorination | This compound | SOCl₂ or PCl₅ | 2-(Methylamino)-5-(chlorosulfonyl)benzoic acid |

| 2. Amination | 2-(Methylamino)-5-(chlorosulfonyl)benzoic acid | R¹R²NH | N-substituted-2-(methylamino)-5-sulfamoylbenzoic acid |

Desulfonation is the removal of the sulfonic acid group from an aromatic ring. This reaction is essentially the reverse of sulfonation and is typically achieved by heating the aromatic sulfonic acid in the presence of a dilute acid. syntheticmap.comglasp.co The mechanism involves the protonation of the aromatic ring, followed by the elimination of sulfur trioxide (SO₃). syntheticmap.com The ease of desulfonation is related to the stability of the carbocation intermediate formed upon protonation. The presence of the activating methylamino group and the deactivating carboxylic acid group on the ring will influence the conditions required for the desulfonation of this compound. Studies on the desulfonation of various substituted benzenesulfonic acids have shown that the reaction is first-order with respect to the sulfonic acid concentration and that the rate increases with temperature and acid concentration. researchgate.net

The sulfonic acid group is a strong Brønsted acid, capable of donating a proton. This property allows molecules containing this group to act as acid catalysts in various organic reactions. Materials functionalized with sulfonic acid groups, such as polymers and mesoporous silica (B1680970), are widely used as solid acid catalysts. nih.govmdpi.comacs.orgacs.orgresearchgate.net While the catalytic activity of this compound itself has not been specifically detailed, its acidic nature suggests it could potentially catalyze reactions such as esterification, acetalization, and condensation reactions. Chiral sulfonic acids have also been developed and utilized in asymmetric Brønsted acid catalysis. nih.govnih.gov The catalytic efficiency would be influenced by the molecule's solubility in the reaction medium and the steric environment around the sulfonic acid group.

Electrophilic and Nucleophilic Aromatic Substitution Patterns of the Benzene Ring

The substituents on the benzene ring of this compound dictate the position of further substitution reactions. The methylamino group (-NHCH₃) is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups are deactivating groups and meta-directors because they withdraw electron density from the ring.

In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to the positions activated by the powerful methylamino group. Therefore, substitution is expected to occur at the positions ortho and para to the methylamino group (positions 3 and 5). However, position 5 is already occupied by the sulfonic acid group. Thus, the primary site for electrophilic attack would be position 3.

Nucleophilic aromatic substitution, on the other hand, is favored by the presence of strong electron-withdrawing groups. The sulfonic acid and carboxylic acid groups make the ring electron-deficient and could facilitate nucleophilic attack, particularly at the positions ortho and para to these groups. A nucleophile could potentially replace a suitable leaving group on the ring, though such reactions typically require harsh conditions or the presence of a very strong activating group.

Synthesis and Characterization of Novel Chemical Intermediates and Derivatives

The functional groups of this compound provide multiple handles for the synthesis of novel derivatives and chemical intermediates.

Derivatives of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, and acid chlorides. Esterification can be achieved by reacting with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with an amine.

Derivatives of the Amino Group: The secondary amine can undergo N-alkylation or N-acylation. N-acylation with an acyl chloride or anhydride would yield an N-acyl derivative.

Derivatives of the Sulfonic Acid Group: As discussed, the sulfonic acid can be converted to sulfonamides. It can also form sulfonate esters by reaction with alcohols.

The characterization of these new derivatives would involve a combination of spectroscopic techniques.

Table 2: Spectroscopic Characterization Techniques for Derivatives

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O stretch for esters and amides, S=O stretch for sulfonamides). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the carbon-hydrogen framework, determination of the position of substituents, and confirmation of structural modifications. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the molecular formula. |

The synthesis of such novel derivatives could lead to compounds with interesting chemical properties and potential applications in various fields.

Coordination Chemistry and Supramolecular Assemblies

Ligand Properties of 2-(Methylamino)-5-sulphobenzoic Acid

The coordination behavior of this compound is dictated by the interplay of its functional groups, each with the ability to interact with metal ions. The presence of both a hard donor (carboxylate) and borderline donors (amino and sulfonate) allows for the formation of stable complexes with a variety of metal centers.

This compound can act as a multidentate ligand, engaging metal ions through its carboxylate, amino, and sulfonate functionalities. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other competing ligands.

Carboxylate Group: The carboxylate group is a primary coordination site, typically binding to metal ions in a monodentate, bidentate chelating, or bridging fashion. In many metal-organic frameworks (MOFs), carboxylate groups are known to bridge metal centers, forming extended network structures. libretexts.org

Amino Group: The secondary amino group (-NH(CH₃)) can also coordinate to metal ions. Its involvement in coordination is often pH-dependent, as protonation of the nitrogen atom at low pH prevents it from acting as a Lewis base.

Sulfonate Group: The sulfonate group (-SO₃H) is a versatile coordinating agent. It can remain as a non-coordinating, charge-balancing anion, or it can directly bind to metal centers in a monodentate or bridging fashion. The participation of the sulfonate group in coordination can lead to the formation of higher-dimensional supramolecular architectures.

The combination of these groups allows for a rich variety of coordination possibilities, leading to the formation of discrete molecular complexes, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

The coordination ability of this compound is intricately linked to its protonation equilibria. The acidity of the carboxylic acid and the basicity of the amino group determine the charge state of the ligand at a given pH, which in turn influences its affinity for different metal ions.

Studies on the closely related N-methylanthranilic acid (which lacks the sulfonate group) have shown that it exists predominantly in a zwitterionic form in aqueous solutions around its isoelectric point. nih.govresearchgate.net The protonated amino group and the deprotonated carboxyl group coexist in this state. The addition of the electron-withdrawing sulfonate group in the para position to the amino group is expected to decrease the basicity of the amino group and increase the acidity of the carboxylic acid.

Table 1: Hypothetical Protonation Constants (pKa) of this compound

| Functional Group | Estimated pKa |

| Carboxylic Acid (-COOH) | ~3.5 - 4.0 |

| Amino Group (-NH₂⁺(CH₃)) | ~5.0 - 5.5 |

| Sulfonic Acid (-SO₃H) | < 1 |

Note: These values are estimations based on related structures and are presented for illustrative purposes due to the lack of specific experimental data for this compound.

Design and Synthesis of Metal-Organic Complexes and Coordination Polymers

The design and synthesis of metal-organic complexes and coordination polymers using this compound as a ligand are guided by the principles of crystal engineering and self-assembly. The predictable coordination behavior of the functional groups allows for the rational design of materials with desired topologies and properties.

The formation of metal-organic complexes and coordination polymers from this compound and metal ions is a self-assembly process. In this process, the ligand and metal components spontaneously organize into well-defined, thermodynamically stable structures. The final architecture is directed by the coordination preferences of the metal ion and the geometry and connectivity of the ligand. Solvothermal and hydrothermal synthesis methods are commonly employed to facilitate the crystallization of these materials. nih.govacs.org

The trifunctional nature of this compound makes it an excellent building block for the construction of supramolecular networks. The interplay of strong coordination bonds and weaker interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of intricate and robust architectures. The sulfonate group, in particular, can act as a hydrogen bond acceptor, further extending the dimensionality of the network. The resulting supramolecular assemblies can exhibit interesting properties, such as porosity, which is relevant for applications in gas storage and catalysis. researchgate.net

Structural Analysis of Coordination Compounds and Supramolecular Interactions

Table 2: Expected Coordination Geometries and Structural Motifs in Metal Complexes of this compound

| Metal Ion | Expected Coordination Geometry | Common Structural Motifs |

| Cu(II) | Octahedral, Square Planar | Dinuclear paddle-wheel units, 1D chains |

| Zn(II) | Tetrahedral, Octahedral | 3D frameworks, interpenetrated networks |

| Co(II) | Octahedral, Tetrahedral | Layered structures, porous frameworks |

| Lanthanides(III) | 7- to 9-coordinate | High-dimensional coordination polymers |

Note: This table is based on the known coordination chemistry of similar ligands and represents potential structural outcomes.

The study of supramolecular interactions, such as hydrogen bonding involving the amino and sulfonate groups, and π-π stacking between the aromatic rings, is crucial for understanding the packing of the coordination compounds in the solid state. These interactions play a significant role in the stability and properties of the final material. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions. nih.gov

Hydrogen Bonding Networks

The presence of multiple hydrogen bond donors (-COOH, -SO3H, and -NH-) and acceptors (C=O, -SO3H) suggests that this compound is capable of forming extensive and robust hydrogen bonding networks. The behavior of analogous compounds, such as sulfanilic acid (4-aminobenzenesulfonic acid) and various sulfonamides, provides significant insight into the likely interactions.

In the solid state, molecules like sulfanilic acid exist as zwitterions (H3N+-C6H4-SO3-), where the acidic proton from the sulfonic acid group is transferred to the basic amino group. wikipedia.org This leads to strong N+-H···O- hydrogen bonds, which are primary drivers in the crystal packing. researchgate.net For this compound, a similar zwitterionic form is highly probable, involving proton transfer from the highly acidic sulfonic acid group to the methylamino group.

The primary hydrogen bonding interactions expected are:

N+-H···O(sulphonate): Strong, charge-assisted hydrogen bonds linking the protonated methylamino group of one molecule to the sulfonate oxygen atoms of neighboring molecules.

O-H···O(carboxylate/sulphonate): The carboxylic acid group can form classic dimeric structures (R22(8) motifs) with another carboxylic acid group via O-H···O=C bonds. Alternatively, it can donate a hydrogen bond to a sulfonate oxygen.

N-H···O=C: The methylamino group can also act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group.

Studies on a wide range of sulfonamide crystal structures show a preference for amino protons to form hydrogen bonds with sulfonyl oxygens. nih.gov This suggests that the N-H···O(sulphonate) interaction would be a dominant and recurring motif in the crystal structure of this compound, likely forming chains or sheets that are further cross-linked by the carboxylic acid interactions.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Potential Motif |

|---|---|---|---|

| Methylamino (-N+H2-) | Sulphonate (-SO3-) | N+-H···O | Chains, Sheets |

| Carboxyl (-COOH) | Carboxyl (C=O) | O-H···O | Dimer (R22(8)) |

| Carboxyl (-COOH) | Sulphonate (-SO3-) | O-H···O | Chain, Sheet |

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, the aromatic ring of this compound facilitates π-stacking interactions, which are crucial in the assembly of many aromatic carboxylic acids. Research on p-aminobenzoic acid (pABA), a structural analogue, demonstrates that the balance between hydrogen bonding and π-stacking is highly dependent on the environment. acs.orgucl.ac.uk In aqueous media, π-stacking interactions are often promoted, whereas in organic solvents, hydrogen bonding tends to dominate. chemrxiv.org

Other non-covalent interactions, such as C-H···O bonds involving the methyl or aromatic C-H groups and oxygen atoms from the sulfonate or carboxylate groups, can also play a supporting role in stabilizing the three-dimensional supramolecular architecture.

Potential Applications in Metal-Organic Frameworks and Catalysis

The multifunctional nature of this compound makes it a promising, albeit currently unexplored, candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. mdpi.com The properties of a MOF are directly influenced by the choice of its constituent metal and organic linker. ossila.com

The key features of this compound that make it suitable as a MOF ligand are:

Multiple Coordination Sites: It possesses two distinct acidic groups, the carboxylate and the sulfonate, which can both coordinate strongly to metal centers. The secondary amine could also act as a coordination site, making the molecule a potentially tridentate ligand. The use of such multifunctional linkers can lead to MOFs with high connectivity and structural robustness.

Functionalization: The sulfonic acid group (-SO3H) is a particularly attractive feature. If the sulfonate group does not participate in framework coordination, it can act as a pendant acidic site within the pores of the MOF. This would create a solid acid catalyst.

Chirality and Asymmetry: The molecule is asymmetric, which could be exploited in the synthesis of chiral MOFs for enantioselective separations or catalysis.

MOFs functionalized with sulfonic acid groups are known to be effective catalysts for a variety of organic reactions, including esterification, hydration, and condensation reactions. nih.gov A MOF constructed from this compound could therefore serve as a heterogeneous catalyst, combining the catalytic activity of the sulfonic acid sites with the high surface area and size-selective porosity of the MOF structure. This offers advantages over traditional liquid acid catalysts, such as ease of separation and reusability.

Table 2: Potential of this compound in Material Applications

| Feature | Potential Application | Rationale |

|---|---|---|

| Carboxylate & Sulphonate Groups | MOF Linker | Multiple strong coordination sites for building robust frameworks. |

| Pendant Sulfonic Acid Group | Heterogeneous Catalysis | Provides Brønsted acid sites within a porous, high-surface-area material. |

| Asymmetric Structure | Chiral Separations | Potential to form chiral MOFs for separating enantiomers. |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 2-(Methylamino)-5-sulphobenzoic acid from complex matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is the principal technique, with Gas Chromatography (GC) and Capillary Electrophoresis (CE) serving specialized roles, often for the analysis of related compounds or impurities.

The development of a robust HPLC method is critical for the routine analysis of this compound. Given the compound's polarity, arising from its carboxylic acid, sulfonic acid, and secondary amine functional groups, reversed-phase (RP) HPLC is the most suitable approach. sielc.com

Method development typically involves the optimization of several key parameters to achieve adequate separation and peak shape. A reverse-phase C18 or a specialized polar-retained column is often selected. mdpi.comresearchgate.net The mobile phase generally consists of an aqueous component, often with a buffer like ammonium (B1175870) acetate (B1210297) or a dilute acid such as formic or phosphoric acid, and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com The use of formic acid is particularly advantageous for methods intended to be compatible with mass spectrometry detection. sielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient Elution (optimized for separation) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/Vis or Photodiode Array (PDA) at ~225 nm |

| Injection Volume | 20 µL |

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. pensoft.net Validation encompasses specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. wu.ac.ththaiscience.info

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | ≤ 2.0% |

| Robustness | No significant impact on results from minor variations in method parameters |

| Specificity | The peak for the analyte is resolved from all other components |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility. The presence of acidic and amine functional groups necessitates derivatization to convert the molecule into a more volatile form suitable for GC analysis.

Capillary Electrophoresis (CE) is a powerful alternative for the analysis of charged species like this compound and its related impurities. acs.org CE offers high separation efficiency and requires minimal sample and reagent consumption. nih.gov The separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. jst.go.jp For compounds like aminobenzoic acid derivatives, a borate (B1201080) or phosphate (B84403) buffer is typically used as the running electrolyte to control the pH and the charge of the analytes. jst.go.jpnih.gov

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For this compound, derivatization is essential for GC analysis and can be beneficial for enhancing detection in LC.

For GC analysis, derivatization aims to block the polar functional groups (-COOH, -SO₃H, -NHCH₃) to increase volatility. Common strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic protons on the carboxylic and sulfonic acid groups to trimethylsilyl (B98337) (TMS) esters, and the amine proton to a TMS derivative. nih.gov

Esterification: The carboxylic acid group can be converted to a more volatile ester, such as a methyl ester, using reagents like diazomethane (B1218177) or an alcohol under acidic conditions. nih.gov

For LC analysis, derivatization can be employed to introduce a fluorescent tag or a group that enhances ionization for mass spectrometry, thereby significantly improving detection sensitivity. researchgate.net While the intrinsic chromophore of this compound allows for UV detection, derivatization can lower the limits of detection for trace-level analysis.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an indispensable tool for confirming the identity and elucidating the structure of this compound and its impurities. When coupled with a chromatographic separation technique (hyphenation), it provides both separation and detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the structural analysis of non-volatile compounds like this compound. An HPLC system is coupled to a mass spectrometer, typically via an electrospray ionization (ESI) source. The HPLC method must use volatile mobile phase components, such as formic acid and acetonitrile, to be compatible with the MS interface. sielc.com

LC-MS analysis provides the molecular weight of the compound from the full-scan mass spectrum. For this compound (C₈H₉NO₅S, M.W. 231.23), the ESI source in positive ion mode would detect the protonated molecule [M+H]⁺ at m/z 232.0.

Tandem mass spectrometry (MS/MS) is used for detailed structural elucidation. nih.gov The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The resulting fragmentation pattern serves as a fingerprint, allowing for the confirmation of the compound's structure by identifying logical neutral losses (e.g., H₂O, CO, SO₃) and characteristic fragment ions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 232.0 | 214.0 | H₂O (18 Da) |

| 232.0 | 152.0 | SO₃ (80 Da) |

| 214.0 | 186.0 | CO (28 Da) |

| 152.0 | 135.0 | NH₃ (17 Da) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique primarily used for the analysis of volatile and semi-volatile compounds. For this compound, its application is contingent on successful derivatization to a volatile form (e.g., a TMS or methyl ester derivative).

The primary application of GC-MS in this context is for impurity profiling—detecting and identifying potential by-products or degradation products that are more amenable to GC analysis than the parent compound. The gas chromatograph separates the derivatized components of the sample, which are then ionized and detected by the mass spectrometer. nih.gov The mass spectrum of each separated peak can be compared against spectral libraries for identification. researchgate.net

| Parameter | Condition |

|---|---|

| Column | DB-5ms or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Temperature | 280 °C |

| Oven Program | e.g., 70 °C (2 min), ramp at 15 °C/min to 320 °C (3 min) |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic connectivity of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined, confirming the substitution pattern on the aromatic ring and the presence of the methylamino and carboxylic acid functionalities.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically 6.0-9.0 ppm), with their splitting patterns (e.g., doublet, doublet of doublets) revealing their coupling relationships and, consequently, their positions relative to one another. The proton of the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The methyl group protons (CH₃) would be observed as a singlet in the upfield region, while the carboxylic acid proton (COOH) would present as a broad singlet at a significantly downfield position.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the most downfield position (typically >160 ppm). The aromatic carbons would resonate in the mid-range (around 110-150 ppm), with their specific shifts influenced by the electronic effects of the substituents. The methyl carbon would appear at the most upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | >10.0 | Broad Singlet |

| Aromatic CH | 6.0 - 9.0 | Multiplet |

| NH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | >160 |

| Aromatic C-SO₃H | 140 - 150 |

| Aromatic C-N | 140 - 150 |

| Aromatic CH | 110 - 135 |

| Aromatic C-COOH | 120 - 130 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information regarding the functional groups present in this compound. These methods are complementary and probe the vibrational modes of the molecule.

The FT-IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. N-H stretching of the secondary amine would likely appear as a medium intensity band in the 3300-3500 cm⁻¹ region. The sulphonic acid group would exhibit characteristic S=O stretching bands.

Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are often weak in Raman, the aromatic ring vibrations would be expected to produce strong signals. The symmetric stretching of the sulphonic acid group would also be Raman active.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | Medium |

| Amine | N-H stretch | 3300-3500 (medium) | Weak |

| Sulphonic Acid | S=O stretch | 1350-1470 & 1120-1230 (strong) | Strong |

| Aromatic Ring | C-H stretch | ~3000-3100 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.

By obtaining a suitable single crystal of this compound, SCXRD analysis can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which are expected to be significant given the presence of carboxylic acid, sulphonic acid, and amine groups. This technique can definitively establish the conformation of the molecule in the solid state.

Powder X-ray Diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. It provides a unique "fingerprint" for a specific crystalline phase of this compound. PXRD is instrumental in identifying the compound, assessing its purity, and detecting the presence of different polymorphic forms. While it does not provide the detailed atomic coordinates of a single-crystal study, it is crucial for routine analysis and quality control of the bulk material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the aromatic ring and its substituents constitute a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. The positions and intensities of these bands are influenced by the auxochromic effects of the methylamino group and the electron-withdrawing effects of the carboxylic and sulphonic acid groups. This technique is also highly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Table 4: Mentioned Compounds

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and energetics of 2-(Methylamino)-5-sulphobenzoic acid. These calculations can determine key parameters that govern the molecule's stability and reactivity.

Detailed computational studies on the electronic properties of this compound are not extensively available in the public literature. However, analogous studies on structurally similar aromatic compounds containing both amine and sulfonic acid groups allow for the prediction of its general characteristics. DFT calculations would typically be employed to optimize the molecular geometry and calculate fundamental electronic properties.

Predicted Electronic Properties from Theoretical Calculations:

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Expected to be moderate | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | Expected to be significant | A high dipole moment would suggest a polar molecule, influencing its solubility and intermolecular interactions. |

| Electron Density Distribution | Concentrated around the electronegative oxygen and nitrogen atoms of the sulphonate, carboxyl, and amino groups. | This distribution is critical for identifying sites susceptible to electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Negative potential regions anticipated around the sulphonate and carboxyl groups; positive potential near the amino group's hydrogen. | The MEP map helps visualize the charge distribution and predict regions involved in intermolecular interactions. |

This data is predictive and based on the expected behavior of the functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution. These simulations model the atomic movements over time, revealing the preferred shapes (conformations) of the molecule and the energy barriers between them.

For this compound, MD simulations could explore the rotational freedom around the C-N and C-S bonds, as well as the orientation of the carboxylic acid group. The dynamics of these movements are crucial for understanding how the molecule interacts with its surroundings, including solvent molecules or biological receptors. Specific published MD simulation studies for this exact compound are not readily found.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction and its associated energy barriers.

While specific computational studies on the reaction mechanisms of this compound are not prominent in available literature, these methods could be applied to understand its synthesis or degradation. For example, calculations could model the diazotization of the amino group, a common reaction for aromatic amines, or the electrophilic substitution reactions on the aromatic ring. archive.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Methods like DFT are widely used to calculate vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible).

There is a lack of published, direct comparisons between computationally predicted and experimentally obtained spectra for this compound. However, the methodology is well-established. Such a study would involve optimizing the molecule's geometry and then performing calculations to predict its spectral properties. Discrepancies between the theoretical and experimental spectra can often be reconciled by considering solvent effects or by refining the computational model.

Analysis of Intermolecular Forces and Non-Covalent Interactions

The functional groups present in this compound—the carboxylic acid, sulfonic acid, and secondary amine—are all capable of participating in strong non-covalent interactions, particularly hydrogen bonding. Computational methods can be used to analyze the geometry and strength of these interactions, which are fundamental to the compound's physical properties and its arrangement in the solid state.

Analysis of the crystal structure, if available, combined with computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would reveal a detailed picture of the intermolecular forces. These forces dictate how the molecules pack in a crystal lattice and influence properties such as melting point and solubility.

Industrial and Research Applications Excluding Clinical/safety

Role as a Key Intermediate in Organic Synthesis

As a substituted anthranilic acid derivative, 2-(Methylamino)-5-sulphobenzoic acid possesses functional groups—a secondary amine, a carboxylic acid, and a sulfonic acid—that make it a plausible candidate as an intermediate in organic synthesis. However, specific synthetic pathways that utilize this compound as a precursor for more complex molecules are not detailed in the reviewed scientific literature. For comparison, related compounds like 2-Amino-5-sulfobenzoic acid are known to be used as building blocks for other chemicals biosynth.com. Another similar molecule, 2-Methylamino-5-nitrobenzoic acid, serves as a precursor in the synthesis of benzodiazepine (B76468) derivatives nih.gov.

Applications in Dye Chemistry and Pigment Manufacturing

The presence of an aromatic amine and a sulfonic acid group is characteristic of many dye intermediates hccolours.comemcochemicals.comepa.gov. The sulfonic acid group typically imparts water solubility, a crucial property for acid dyes nih.gov. A structurally similar compound, 2-Amino-5-sulfobenzoic acid, is explicitly mentioned as a dye intermediate that undergoes diazotization and coupling reactions to form azo dyes dyestuffintermediates.com. While it is conceivable that this compound could be used in a similar capacity, no specific examples of dyes or pigments synthesized from this particular compound were found in the conducted research.

Use in Analytical Reagents and Sensor Development

Certain anthranilic acid derivatives exhibit fluorescence, a property useful in the development of analytical tools. For instance, 2-Amino-5-sulfobenzoic acid is noted for its fluorescence and potential use in the luminescent detection of metal ions biosynth.com. Furthermore, the closely related N-methyl-anthranilic acid is employed to create fluorescently-labeled probes for use in biological screening assays rsc.org. Nevertheless, there is no specific information available that documents the application of this compound itself as an analytical reagent or in the development of chemical sensors.

Contribution to Polymer Science and Material Synthesis

Sulfonic acid-containing monomers are important in polymer science for creating polymers with unique properties, such as ion-exchange capabilities or high water absorbency. Monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS) are widely used for these purposes repositorioinstitucional.mxmdpi.com. A thorough review of the literature did not, however, yield any studies where this compound was used as a monomer, a polymer modifier, or a component in material synthesis.

Catalytic Applications, including Organocatalysis and Metal-Catalyzed Reactions

Organic molecules containing acidic and basic functional groups can sometimes act as organocatalysts beilstein-journals.org. The structure of this compound, containing both a sulfonic acid and an amine group, suggests potential catalytic activity. A related compound, 2-Amino-5-sulfobenzoic acid, has been described as a co-catalyst for certain copper-catalyzed reactions biosynth.com. However, no research was found that specifically investigates or demonstrates the use of this compound in either organocatalysis or as a ligand in metal-catalyzed reactions.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-(Methylamino)-5-sulphobenzoic acid and its derivatives is poised for a paradigm shift towards more sustainable and efficient methodologies. Traditional synthetic routes often rely on harsh conditions and petroleum-based precursors. wikipedia.org A significant future direction lies in the development of biocatalytic and chemoenzymatic pathways. Drawing inspiration from the biosynthesis of other aminobenzoic acids, which utilize enzymes to convert simple sugars into complex aromatic structures, similar approaches could be engineered for this compound. wikipedia.orghelixchrom.com This could involve genetically engineered microorganisms to produce the core aminobenzoic acid structure, followed by enzymatic N-methylation and sulfonation.

Furthermore, the principles of atom economy are driving the exploration of catalytic N-methylation techniques that utilize methanol (B129727) or paraformaldehyde as the C1 source. nist.govresearchgate.net These methods, often employing transition metal catalysts such as iridium or ruthenium, offer a greener alternative to traditional methylating agents, with water being the primary byproduct. nist.govelectrochemsci.org The application of flow chemistry presents another avenue for sustainable synthesis. Continuous flow reactors can offer enhanced safety, improved reaction control, and easier scalability for both the sulfonation and N-methylation steps. tandfonline.comgoogle.com

Exploration of Undiscovered Chemical Transformations and Reactivity

The trifunctional nature of this compound—possessing an amine, a carboxylic acid, and a sulfonic acid group on an aromatic ring—provides a rich playground for exploring novel chemical transformations. A key area of emerging research is the direct C-H functionalization of the aromatic ring. mdpi.com This would allow for the introduction of new substituents at specific positions, leading to a diverse library of derivatives with potentially novel properties. Transition metal catalysis, particularly with rhodium or palladium, has shown promise in the ortho-alkylation and functionalization of similar aniline (B41778) derivatives. mdpi.comsielc.com

The sulfonic acid group, often considered a simple solubilizing moiety, can also be a reactive handle. Its conversion to a sulfonate ester or sulfonyl chloride opens up possibilities for cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov This could enable the linking of the this compound scaffold to other molecular fragments, creating complex architectures for various applications. Additionally, the interplay between the three functional groups could lead to novel intramolecular reactions, forming heterocyclic compounds with unique biological or material properties.

Design and Synthesis of Advanced Functional Materials

The structural motifs present in this compound make it an attractive building block for a variety of advanced functional materials. The presence of both a carboxylic acid and a sulfonic acid group suggests its potential use in the creation of ion-exchange resins. wikipedia.org These materials are crucial in water purification and separation technologies.

In the realm of conducting polymers, aminobenzoic acids have been electropolymerized to create materials with interesting electrochemical properties. researchgate.netmdpi.com The N-methyl and sulfo substituents on this compound could modulate the electronic properties and solubility of the resulting polymers, making them suitable for applications in sensors or electronic devices. nih.gov Furthermore, the molecule's structure is conducive to its use as a ligand in the synthesis of metal-organic frameworks (MOFs). electrochemsci.orgresearchgate.net MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. The specific functional groups on this compound could impart unique selective binding properties to the resulting MOF. nih.govnih.gov The inherent photochemical properties of aminobenzoic acid derivatives also suggest potential applications in photoactive materials. rsc.orgacs.orgnih.gov

Integration of Advanced Analytical Techniques with Computational Modeling

A deeper understanding of the properties and reactivity of this compound will be greatly facilitated by the integration of advanced analytical techniques and computational modeling. The separation and characterization of this compound and its derivatives from complex reaction mixtures can be challenging. Advanced chromatographic techniques, such as mixed-mode chromatography, can provide enhanced resolution for isomers and related compounds. helixchrom.comsielc.comhelixchrom.com

Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (LC-NMR), will be invaluable for the unambiguous identification of novel derivatives and reaction intermediates. nist.govajrconline.orglongdom.org Infrared multiple photon dissociation (IRMPD) spectroscopy is another powerful tool for studying the intrinsic properties of such molecules in the gas phase. nih.gov

Computational chemistry, especially Density Functional Theory (DFT), will play a crucial role in predicting the electronic properties, reactivity, and spectral characteristics of this compound and its derivatives. nih.govresearchgate.netresearchgate.netresearchgate.net Such computational studies can guide synthetic efforts by predicting reaction outcomes and help in the interpretation of complex analytical data, thereby accelerating the discovery of new materials and applications. rsc.org

Innovations in Green Chemistry and Sustainable Processes

The principles of green chemistry will be central to the future development and application of this compound. A primary focus will be the shift from petrochemical feedstocks to renewable bio-based sources for its synthesis. wikipedia.orghelixchrom.comnih.gov This aligns with the broader goal of creating a more sustainable chemical industry.

The use of organocatalysis, where small organic molecules are used to catalyze reactions, offers a metal-free and often more environmentally benign alternative to traditional transition metal catalysis. For instance, sulfanilic acid, a related compound, has been shown to be an effective and recyclable organocatalyst. massbank.eu Similar applications could be explored for this compound.

Furthermore, the development of enzymatic processes for both the synthesis and degradation of this compound and its derivatives will be a key area of research. nih.gov Enzymes operate under mild conditions (aqueous solutions, ambient temperature and pressure) and are highly selective, minimizing waste and energy consumption. The integration of these green chemistry principles will not only make the production of this compound more sustainable but will also open up new applications in environmentally friendly technologies.

Q & A

Q. What are the optimal synthetic routes for 2-(Methylamino)-5-sulphobenzoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : A modular approach involves coupling sulfonation and methylation steps. For instance, sulfonation of benzoic acid derivatives at the 5th position can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C), followed by methylamine introduction via nucleophilic substitution. Reaction optimization should focus on stoichiometry (e.g., 1.2–1.5 equivalents of methylamine) and solvent polarity (e.g., DMF or THF) to minimize side products like over-sulfonated intermediates. Monitoring via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) and adjusting pH during workup (pH 6–7) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- 1H NMR : Look for the methylamino proton signal at δ 2.8–3.2 ppm (singlet) and aromatic protons in the 7.0–8.0 ppm range.

- FT-IR : Confirm sulfonic acid groups via strong S=O stretches at 1150–1250 cm⁻¹ and O–H stretches (broad, ~2500–3500 cm⁻¹).

- LC-MS : Use electrospray ionization (ESI) in negative mode to detect [M−H]⁻ ions; expected m/z ~230.0 (exact mass depends on isotopic purity). Validate with high-resolution mass spectrometry (HRMS) for elemental composition .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm. Common impurities include residual sulfonic acid precursors (retention time ~5–6 min) and methylamine adducts (~7–8 min). Quantify using external calibration curves with reference standards (e.g., EP/Pharmaceutical-grade impurities from certified suppliers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with variations in the methylamino group (e.g., ethylamino, dimethylamino) or sulfonic acid position (e.g., 4-sulfo vs. 5-sulfo).

- Assay Selection : Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC50/EC50 determination). For example, assess sulfonamide-based derivatives for carbonic anhydrase inhibition .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, prioritizing derivatives with favorable ΔG values (<−8 kcal/mol) .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) with documented purity (>98% by HPLC).

- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation in solubility studies. For stability, perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via UPLC-MS to identify degradation pathways (e.g., hydrolysis of the sulfonic acid group) .

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent polarity, ionic strength) and statistically reconcile discrepancies .

Q. How can a validated HPLC method be developed for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile:matrix, 3:1 v/v) or solid-phase extraction (C18 cartridges) to reduce matrix interference.

- Chromatography : Optimize mobile phase (e.g., 10 mM ammonium acetate:methanol, 70:30) to achieve baseline separation (resolution >1.5) from endogenous compounds.

- Validation Parameters :

- Linearity : R² ≥0.995 over 0.1–50 µg/mL.

- Recovery : ≥85% in spiked plasma/urine.

- LOQ : ≤0.1 µg/mL with S/N ≥10 .

Methodological Considerations from Key Evidence

- Experimental Reproducibility : Document all synthetic steps and characterization data in alignment with ICH Q2(R1) guidelines to ensure reproducibility .

- Data Conflict Resolution : Apply COSMOS-E systematic review frameworks to address conflicting results, emphasizing study quality assessment (e.g., risk of bias in solubility measurements) .

- Regulatory Compliance : Use pharmacopeial reference standards (e.g., EP/JP monographs) for impurity profiling and method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.